Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate
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Overview
Description
The compound “Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate” is an ester derived from a 2,4-dichlorophenyl carboxylic acid . Ester compounds are often used in a variety of applications, including as plasticizers, solvents, and even in fragrances due to their often pleasant smells .
Molecular Structure Analysis
The molecular structure of “Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate” would likely consist of a 2,4-dichlorophenyl group attached to a heptanoate ester group . The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis
Esters, including “Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate”, can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role in determining properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate plays a significant role in various synthetic processes. For instance, Ballini, Marcantoni, and Petrini (1991) described the synthesis of ethyl or methyl 7-oxoheptanoate via the reaction of cycloheptanone with potassium persulfate in ethanol or methanol, indicating its utility in producing key chemical intermediates (Ballini, Marcantoni, & Petrini, 1991). Moreover, Sun and Pignatello (1993) identified transient products formed during the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide, which includes derivatives of ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate, underlining its role in advanced oxidation processes for wastewater treatment (Sun & Pignatello, 1993).
Intermediates in Organic Synthesis
This compound is also a valuable intermediate in the synthesis of various organic compounds. For example, Takeda, Amano, and Tsuboi (1977) used ethyl 2-acetoxy-3-oxoheptanoate to synthesize diethyl 3-methoxy-5-hydroxy-5-valeryl-2-hexenedioate, a key intermediate in the production of pestalotin (Takeda, Amano, & Tsuboi, 1977). Similarly, Xin-zhi (2006) demonstrated the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, which involved several steps including esterification, cyclization, and oxidation processes (Xin-zhi, 2006).
Application in Dye Synthesis
Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate is also significant in dye synthesis. Abolude, Bello, Nkeonye, and Giwa (2021) explored the complexation of disperse dyes derived from thiophene with various metals, where ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, a derivative of ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate, was synthesized and applied on polyester and nylon fabrics (Abolude et al., 2021).
Safety And Hazards
Future Directions
The future directions for research on “Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate” would likely depend on its potential applications. For example, if it shows promise as a pesticide, further studies might focus on its efficacy against various pests, its environmental impact, and its safety for non-target organisms .
properties
IUPAC Name |
ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(16)10-13(12)17/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUTXVJYDKAJEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645748 |
Source
|
Record name | Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate | |
CAS RN |
898778-02-4 |
Source
|
Record name | Ethyl 2,4-dichloro-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(2,4-dichlorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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